4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
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Overview
Description
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom, a piperidine ring, and a benzothiazole moiety
Mechanism of Action
Target of Action
It has been suggested that similar compounds may have anti-inflammatory properties , and another compound with a similar structure was found to inhibit the Ras oncogene activity .
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole may affect various biochemical pathways. For instance, compounds with a similar structure have been found to inhibit quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation and virulence production .
Pharmacokinetics
The solubility of similar compounds in water, alcohol, and ether suggests that they may have good bioavailability .
Result of Action
A compound with a similar structure was found to display in vitro growth inhibitory activity on cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain moieties at specific positions of the phenyl group can affect the antimicrobial activity of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, influencing their activity and function. For instance, it has been reported to inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects highlight the compound’s potential as a therapeutic agent in targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, underscoring the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interactions with specific enzymes involved in its metabolism are essential for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are important factors that influence its subcellular localization, thereby affecting its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole typically involves the bromination of 2-(piperidin-1-yl)benzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-2-(morpholin-1-yl)benzo[d]thiazole: Contains a morpholine ring instead of a piperidine ring, potentially altering its biological activity.
4,8-Dibromobenzo[d]thiazole: Features additional bromine atoms, which can influence its chemical behavior and applications.
Uniqueness
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution and coupling reactions, while the piperidine ring improves its binding affinity in biological systems.
Properties
IUPAC Name |
4-bromo-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUDLUXGKOQHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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